REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:9]=1)[C:7]#[N:8].C(Cl)(Cl)Cl.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O:28]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29]1.[F-].[Cs+]>CN(C)C=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[O:28]1[CH:32]=[CH:31][C:30]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:9][C:6]=2[C:7]#[N:8])=[CH:29]1 |f:4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C#N)C1)I
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is then degassed
|
Type
|
CUSTOM
|
Details
|
After aqueous workup, the residue is purified with chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
O1C=C(C=C1)C1=C(C#N)C=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |